molecular formula C18H28Cl3N3O3Zn B1620147 Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) CAS No. 32457-96-8

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-)

Cat. No.: B1620147
CAS No.: 32457-96-8
M. Wt: 506.2 g/mol
InChI Key: DPSHVJVLUUPJAI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) is a complex organic compound known for its unique structure and properties. This compound is part of the diazonium family, which is characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The addition of 2,5-dibutoxy and 4-(4-morpholinyl) groups, along with the trichlorozincate(1-) counterion, imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) typically involves the diazotization of an aromatic amine precursor. The process generally includes the following steps:

    Aromatic Amine Preparation: The starting material, an aromatic amine with 2,5-dibutoxy and 4-(4-morpholinyl) substituents, is synthesized through standard organic synthesis techniques.

    Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Formation of Trichlorozincate(1-) Salt: The diazonium salt is then reacted with zinc chloride to form the trichlorozincate(1-) complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

    Coupling Reactions: Conducted in alkaline conditions with phenols or in acidic conditions with aromatic amines.

    Reduction Reactions: Achieved using reducing agents such as sodium sulfite or stannous chloride.

Major Products

    Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.

    Coupling Reactions: Azo dyes with vibrant colors.

    Reduction Reactions: Aromatic amines.

Scientific Research Applications

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.

    Medicine: Investigated for potential use in drug development and diagnostic assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the type of reaction and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium tetrafluoroborate
  • Benzenediazonium chloride
  • Benzenediazonium sulfate

Uniqueness

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) is unique due to the presence of the 2,5-dibutoxy and 4-(4-morpholinyl) substituents, which impart specific chemical properties and reactivity. The trichlorozincate(1-) counterion also influences its solubility and stability, making it distinct from other diazonium salts.

This compound’s unique structure and properties make it valuable for various applications in scientific research and industry, distinguishing it from other similar compounds.

Properties

CAS No.

32457-96-8

Molecular Formula

C18H28Cl3N3O3Zn

Molecular Weight

506.2 g/mol

IUPAC Name

2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;dichlorozinc;chloride

InChI

InChI=1S/C18H28N3O3.3ClH.Zn/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;;;;/h13-14H,3-12H2,1-2H3;3*1H;/q+1;;;;+2/p-3

InChI Key

DPSHVJVLUUPJAI-UHFFFAOYSA-K

SMILES

CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.Cl[Zn-](Cl)Cl

Canonical SMILES

CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.[Cl-].Cl[Zn]Cl

32457-96-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-)
Reactant of Route 2
Reactant of Route 2
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-)
Reactant of Route 3
Reactant of Route 3
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-)
Reactant of Route 4
Reactant of Route 4
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-)
Reactant of Route 5
Reactant of Route 5
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-)
Reactant of Route 6
Reactant of Route 6
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.